molecular formula C20H24FN3O3 B2745052 1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361681-83-4

1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2745052
CAS No.: 2361681-83-4
M. Wt: 373.428
InChI Key: XDUIGFYJTXWTFK-UHFFFAOYSA-N
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Description

1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the acylation of piperazine with 3-fluorobenzoyl chloride, followed by the coupling of the resulting intermediate with piperidine

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Benzoylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one: Similar structure but lacks the fluorine atom.

    1-[4-[4-(3-Chlorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

1-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-2-18(25)22-8-6-15(7-9-22)19(26)23-10-12-24(13-11-23)20(27)16-4-3-5-17(21)14-16/h2-5,14-15H,1,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUIGFYJTXWTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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